2-Piperidin-1-ylphenol;hydrobromide
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Overview
Description
2-Piperidin-1-ylphenol;hydrobromide is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various scientific fields .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-piperidin-1-ylphenol;hydrobromide, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
For instance, Biperiden, a piperidine derivative, is known to act as a competitive antagonist of acetylcholine at cholinergic receptors in the corpus striatum, restoring the balance .
Biochemical Pathways
Piperidine derivatives have been associated with the regulation of several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc .
Result of Action
For instance, they have been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-Piperidin-1-ylphenol;hydrobromide are not fully understood yet. Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with.
Cellular Effects
The cellular effects of this compound are currently unknown. Piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Piperidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Many chemical compounds are transported and distributed within cells and tissues via specific transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-known. The subcellular localization of a compound can affect its activity or function, and can be directed by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-ylphenol;hydrobromide typically involves the reaction of piperidine with phenol under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include multi-step synthesis, purification, and crystallization to obtain the final product in its hydrobromide salt form .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-1-ylphenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce various piperidine-based compounds .
Scientific Research Applications
2-Piperidin-1-ylphenol;hydrobromide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-Piperidin-1-ylphenol;hydrobromide can be compared with other similar compounds, such as:
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with potential anticancer effects.
Matrine: A piperidine alkaloid with various biological activities.
These compounds share a common piperidine moiety but differ in their specific structures and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-piperidin-1-ylphenol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;/h2-3,6-7,13H,1,4-5,8-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQUYRFKZUDCOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.